molecular formula C14H9Cl3N2O4 B2673679 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime CAS No. 860788-58-5

3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime

Cat. No. B2673679
CAS RN: 860788-58-5
M. Wt: 375.59
InChI Key: OOLBELPPNREUEW-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime” is a chemical compound with the molecular formula C14H9Cl3N2O4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes 28 bonds in total: 22 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 nitro .

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds, such as the one , play a crucial role in drug discovery studies. These scaffolds are found in an array of pharmaceuticals and biologically important compounds. Their pharmacological significance lies in their ability to interact with biological receptors through hydrogen bonding and dipole interactions . Researchers have explored synthetic methods to access a wide range of 1,2,4-triazoles, which exhibit activities such as antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects .

Materials Sciences

The unique structure and properties of 1,2,4-triazoles make them valuable in materials science. Researchers have investigated their use as organic catalysts and agrochemicals. Additionally, 1,2,4-triazole-containing compounds have been employed in the development of novel materials .

Explosives and Insensitive Munitions

Interestingly, 3-nitro-1,2,4-triazole-5-one (NTO), a derivative of this compound, is an excellent insensitive high explosive (IHE). It finds widespread use in insensitive munitions (IMs). Molecular dynamics studies have explored the compatibility, sensitivity, and mechanical properties of NTO in interface systems with fluoropolymer binders .

Modification of Physical Features

Researchers have synthesized modified forms of 3-nitro-1,2,4-triazol-5-one (NTO) to extend its applications. For instance, combining NTO with acridine (ACR) led to new physical features. Such modifications enhance the compound’s versatility and potential applications .

Antimicrobial Agents

Due to the N–C–S linkage in its skeleton, 1,2,4-triazole-containing compounds have been explored as antimicrobial agents. Notable examples include Fluconazole, Flupoxam, and Anastrozole .

Biological Research

Researchers continue to investigate the biological activities of 1,2,4-triazole derivatives. These compounds have shown promise in various therapeutic areas, including cancer treatment, inflammation management, and pain relief .

properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-(2,4,5-trichlorophenoxy)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O4/c1-22-18-7-8-2-3-13(12(4-8)19(20)21)23-14-6-10(16)9(15)5-11(14)17/h2-7H,1H3/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLBELPPNREUEW-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.